

Utreglutide: A Technical Guide to a Novel GLP-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Utreglutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation for the treatment of type 2 diabetes and obesity. [1] As a member of the incretin mimetic class of drugs, **Utreglutide** mimics the action of the endogenous hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation. This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, mechanism of action, and available preclinical and clinical data on **Utreglutide**.

Molecular Structure and Peptide Sequence

Utreglutide is a modified peptide analogue of human GLP-1. Its structure is designed to enhance its therapeutic efficacy and prolong its duration of action.

Peptide Sequence: The amino acid sequence of **Utreglutide** is reported as: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-(N6-{N-(17-carboxyheptadecanoyl)-L-gamma-glutamyl-2-methylalanyl-2-[2-(2-aminoethoxy)ethoxy]acetyl})Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Glu-Leu.[2]

A key modification involves the attachment of a C18 diacid moiety to a lysine residue via a linker containing gamma-glutamic acid, 2-aminoisobutyric acid (Aib), and an amino-ethoxy-



ethoxy-acetyl component.[3] This modification is intended to promote binding to serum albumin, thereby extending the peptide's half-life in circulation. The inclusion of the non-natural amino acid Aib at the second position is a common strategy to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

Molecular Properties:

Property	Value	Reference
Molecular Formula	C194H302N46O60	[2]
Molecular Weight	4239 g/mol	[2]
CAS Number	2460862-12-6	[4]

Mechanism of Action: G Protein-Biased GLP-1 Receptor Agonism

Utreglutide exerts its therapeutic effects by acting as a biased agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[4] Upon binding to the GLP-1R, it preferentially activates the Gs protein-mediated signaling pathway, leading to the production of intracellular cyclic adenosine monophosphate (cAMP).[5] This biased agonism is characterized by a more potent stimulation of the cAMP pathway relative to the recruitment of β -arrestin-2.[5] The reduced engagement of the β -arrestin pathway is hypothesized to lead to less receptor desensitization and internalization, potentially contributing to a more sustained therapeutic effect.[6]

Signaling Pathway

The activation of the GLP-1R by **Utreglutide** initiates a cascade of intracellular events primarily within pancreatic β -cells, leading to enhanced glucose-dependent insulin secretion. The key steps in this pathway are illustrated in the diagram below.





Click to download full resolution via product page

Caption: GLP-1R signaling pathway activated by Utreglutide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize **Utreglutide**'s activity.

In Vitro cAMP Accumulation Assay in HEK293 Cells

This assay quantifies the ability of **Utreglutide** to stimulate the production of intracellular cAMP upon binding to the GLP-1R.

Materials:

- HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- Utreglutide and a reference GLP-1R agonist.
- A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).



• White, opaque 96-well microplates.

Procedure:

- Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
- Incubation: Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Preparation: Prepare serial dilutions of **Utreglutide** and the reference agonist in the assay buffer.
- Assay Initiation: Remove the culture medium and add the assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
- Compound Addition: Add the prepared dilutions of Utreglutide or the reference agonist to the respective wells.
- Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes).
- Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GLP-1R, providing a measure of the compound's potential for inducing receptor desensitization.

Materials:

• A cell line engineered to co-express the human GLP-1R and a β -arrestin fusion protein (e.g., using BRET or FRET technology).

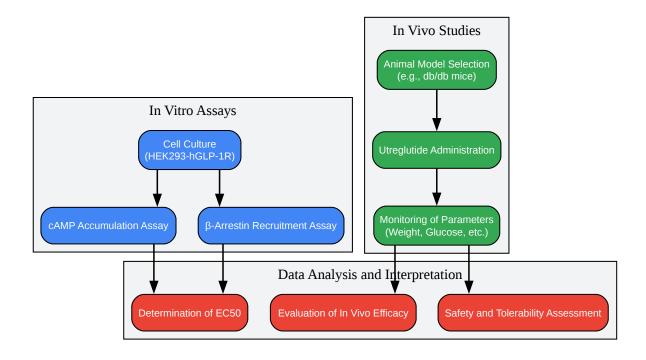


- · Cell culture medium.
- Assay buffer.
- Utreglutide and a reference agonist.
- A substrate for the reporter system (e.g., coelenterazine for BRET).
- A microplate reader capable of detecting the specific signal (e.g., luminescence for BRET).

Procedure:

- Cell Seeding: Seed the engineered cells into a suitable microplate.
- Incubation: Incubate the cells to allow for adherence and growth.
- Compound Preparation: Prepare serial dilutions of Utreglutide and the reference agonist.
- Assay Initiation: Replace the culture medium with the assay buffer.
- Compound Addition: Add the compound dilutions to the wells.
- Substrate Addition: Add the reporter substrate according to the manufacturer's instructions.
- Detection: Measure the signal (e.g., BRET ratio) over time or at a fixed endpoint.
- Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.





Click to download full resolution via product page

Caption: General experimental workflow for **Utreglutide** characterization.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of **Utreglutide**.

Table 1: In Vitro Activity of Utreglutide



Parameter	Cell Line	Value	Reference
cAMP Accumulation EC50	HEK293 cells expressing human GLP-1R	0.63 nM	[4]
β-Arrestin Recruitment EC50	CHO-K1 cells expressing human GLP-1R	79 nM	[4]
Insulin Secretion EC50	INS-1 832/3 rat insulinoma cells	6.3 nM	[4]

Table 2: Phase 1 Clinical Trial Data in Obese Adults

Parameter	Treatment Group	Result	Reference
Absolute Weight Loss	Cohort 2 (increasing dose)	-4.6 ± 1.5 kg (P<0.001) vs. placebo	[4][7]
Mean Percent Body Weight Change	Utreglutide (13 weeks)	-8% (P<0.001)	[8]
Participants with >5% Weight Loss	Utreglutide (14 weeks)	76%	[9]
Participants with >10% Weight Loss	Utreglutide (14 weeks)	25%	[9]
Reduction in Liver Fat Content	Utreglutide	28.6%	[9]

Table 3: Effects on Cardiometabolic Biomarkers (Phase 1 Study)



Biomarker	Result	Reference
Triglycerides	Reduced	[4][10]
Total Cholesterol	Reduced	[4][10]
Non-HDL Cholesterol	Reduced	[4][10]
HbA1c	Reduced	[4]
Leptin	Reduced	[4]

Conclusion

Utreglutide is a promising new long-acting GLP-1 receptor agonist with a differentiated profile characterized by G protein-biased agonism. Preclinical and early-stage clinical data demonstrate its potential for significant weight loss and improvements in key gluco-metabolic and lipid parameters. Further clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile for the management of type 2 diabetes and obesity. The detailed molecular and mechanistic understanding of **Utreglutide** presented in this guide provides a solid foundation for ongoing research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. vectormine.com [vectormine.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. sunpharma.com [sunpharma.com]
- 9. pharma.economictimes.indiatimes.com [pharma.economictimes.indiatimes.com]
- 10. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- To cite this document: BenchChem. [Utreglutide: A Technical Guide to a Novel GLP-1 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571701#utreglutide-molecular-structure-and-peptide-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com